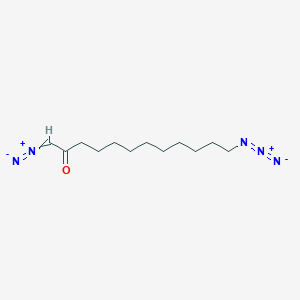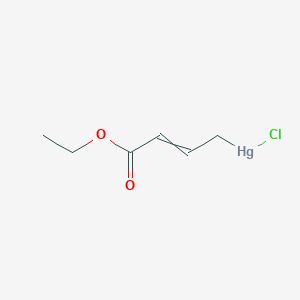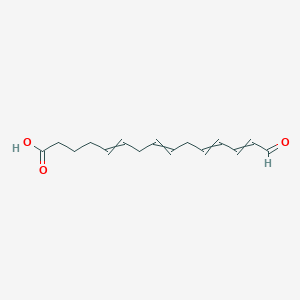![molecular formula C9H14BrO5P B14296973 Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate CAS No. 113327-63-2](/img/structure/B14296973.png)
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is an organophosphorus compound that features a brominated furan ring attached to a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromofuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by proton transfer and elimination of water to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Diethyl [(4-bromofuran-2-yl)(oxo)methyl]phosphonate.
Reduction: Diethyl [(furan-2-yl)(hydroxy)methyl]phosphonate.
Substitution: Diethyl [(4-substituted furan-2-yl)(hydroxy)methyl]phosphonate.
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the phosphonate group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(4-fluorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-chlorofuran-2-yl)(hydroxy)methyl]phosphonate
- Diethyl [(4-iodofuran-2-yl)(hydroxy)methyl]phosphonate
Uniqueness
Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
113327-63-2 |
|---|---|
Molekularformel |
C9H14BrO5P |
Molekulargewicht |
313.08 g/mol |
IUPAC-Name |
(4-bromofuran-2-yl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H14BrO5P/c1-3-14-16(12,15-4-2)9(11)8-5-7(10)6-13-8/h5-6,9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
CGSHMLLGXACZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC(=CO1)Br)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




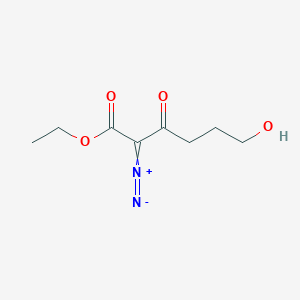

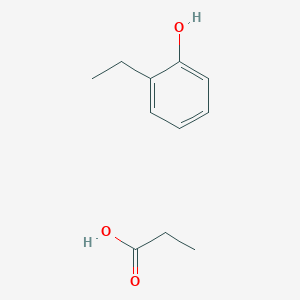
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)

